molecular formula C19H12Cl3N3OS B2452802 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338404-54-9

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2452802
CAS No.: 338404-54-9
M. Wt: 436.74
InChI Key: UDXFACQSWZNAMX-AUEPDCJTSA-N
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Description

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H12Cl3N3OS and its molecular weight is 436.74. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFACQSWZNAMX-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, commonly referred to as CITCO, is a selective agonist of the constitutive androstane receptor (CAR). This compound has garnered attention for its potential therapeutic applications in cancer treatment and its role in modulating drug metabolism. This article reviews the biological activity of CITCO, highlighting its mechanism of action, effects on various cell lines, and implications for cancer therapy.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H7_{7}Cl2_{2}N2_{2}OS
  • Molecular Weight : 262.71 g/mol
  • CAS Number : 82588-41-8

CITCO acts primarily as a potent and selective agonist for CAR. It exhibits an EC50 value of approximately 49 nM in CAR FRET assays and demonstrates a significant selectivity for CAR over other nuclear receptors such as PXR (Pregnane X Receptor), with a selectivity ratio of 50-fold at a concentration of 10 µM . Upon activation, CITCO induces the nuclear translocation of CAR in hepatocytes and upregulates the expression of target genes such as CYP2B6, which is involved in drug metabolism.

Anticancer Effects

CITCO has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. Notably:

  • Lymphoma Cells : When combined with CHOP (a chemotherapy regimen), CITCO significantly increased cytotoxicity towards lymphoma cells while reducing cardiotoxicity associated with CHOP treatment .
  • Ovarian Cancer : In ovarian cell lines expressing CAR, CITCO enhanced cell proliferation when used alongside anticancer agents. This suggests that CITCO can augment the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms .
  • Brain Tumor Stem Cells (BTSCs) : CITCO inhibited the growth and expansion of CD133(+) BTSCs in culture and induced apoptosis without affecting normal astrocytes. In vivo studies further demonstrated that CITCO treatment resulted in a dose-dependent decrease in tumor volume in xenograft models .

Metabolic Effects

CITCO's activation of CAR leads to alterations in drug metabolism:

  • It enhances the expression of key drug-metabolizing enzymes and transporters in human hepatocytes. This modulation can potentially improve the metabolic profile of co-administered drugs like CHOP .
  • The compound has been implicated in reducing glucose output from hepatocytes, indicating a novel liver-specific mechanism that could be beneficial for managing blood glucose levels .

Data Overview

StudyCell TypeKey FindingsReference
Study 1Lymphoma CellsEnhanced cytotoxicity with CHOP
Study 2Ovarian Cancer CellsIncreased proliferation with anticancer agents
Study 3BTSCsInduced apoptosis; reduced tumor volume in mice
Study 4HepatocytesUpregulated CYP2B6 expression; altered drug metabolism

Case Studies

  • Lymphoma Treatment : A study demonstrated that combining CITCO with CHOP led to significant reductions in drug concentrations needed for effective treatment while minimizing cardiotoxicity.
  • Ovarian Cancer Resistance : In resistant ovarian cancer cell lines, CITCO's ability to enhance CAR-mediated transcription improved sensitivity to chemotherapy agents.
  • Brain Tumor Models : In xenograft models using BTSCs, CITCO treatment resulted in notable tumor regression and highlighted its potential role as an adjunct therapy in glioblastoma treatments.

Scientific Research Applications

Drug Metabolism Studies

The activation of CAR by this compound is significant in pharmacokinetics, particularly in understanding how drugs are metabolized within the liver. Studies have indicated that compounds like this can enhance the expression of enzymes such as CYP2B6, which is essential for the metabolism of many therapeutic agents .

Cancer Research

Recent findings suggest that CAR agonists can augment the sensitivity of cancer cells to chemotherapy agents. For instance, when combined with anticancer drugs, 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime has been shown to enhance the efficacy of these treatments in ovarian cancer models by upregulating genes associated with drug resistance .

Neuro-oncology

Research indicates that this compound may inhibit the growth of brain tumor stem cells (BTSCs). In vitro studies have demonstrated that it induces cell cycle arrest and apoptosis in CD133(+) BTSCs without affecting normal astrocytes. This specificity suggests potential therapeutic applications in treating glioblastoma and other brain tumors .

Case Studies

Study FocusFindingsImplications
Drug MetabolismEnhanced CYP2B6 expression via CAR activationImproved understanding of drug interactions and metabolism
Ovarian CancerIncreased sensitivity to chemotherapy when combined with CAR agonistsPotential new strategies for overcoming drug resistance
Brain TumorsInduced apoptosis in BTSCs without harming normal cellsNovel therapeutic avenues for glioblastoma treatment

Q & A

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYield Optimization TipsReference
CyclizationHCl/EtOH, 80°C, 12hUse anhydrous solvents to avoid hydrolysis
Oxime formationNH4_4OAc, AcOH, reflux, 10hIncrease equivalents of 2,6-dichlorobenzyl hydroxylamine

Basic: How is the structure of this compound confirmed?

Answer:
Structural confirmation relies on spectroscopic and crystallographic methods :

  • X-ray crystallography : Provides definitive proof of the imidazo-thiazole core and oxime geometry. For example, similar compounds show dihedral angles of 5–10° between the thiazole and benzene rings, with hydrogen bonding stabilizing the oxime group .
  • FT-IR : Peaks at 1641–1650 cm1^{-1} confirm the C=N stretch of the oxime, while 1475–1560 cm1^{-1} corresponds to C-N and aromatic C=C bonds .
  • NMR : 1^1H-NMR shows a singlet at δ 7.2–7.9 ppm for the imine proton (HC=N) and multiplets for aromatic protons. 13^{13}C-NMR reveals a Schiff base carbon at δ 135–146 ppm .

Advanced: How can researchers optimize the yield of the oxime formation step?

Answer:
Yield optimization requires addressing common pitfalls:

  • Byproduct formation : Competing reactions (e.g., over-oxidation) are minimized by controlling temperature (<100°C) and using inert atmospheres.
  • Catalyst selection : Ammonium acetate is standard, but pyridine or DMAP can improve reaction rates in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) effectively isolates the oxime from unreacted aldehyde.

Note : A 2020 study on analogous oximes reported a 20% yield increase using microwave-assisted synthesis (100°C, 30 min) versus traditional reflux .

Advanced: What analytical methods detect impurities or byproducts in the final compound?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities like unreacted aldehyde or hydrolyzed oxime. Detection at 254 nm is optimal for aromatic systems .
  • LC-MS : Identifies low-abundance byproducts (e.g., over-chlorinated derivatives) via molecular ion peaks.
  • TGA/DSC : Thermal analysis detects hydrate formation or decomposition above 200°C, critical for stability studies .

Advanced: What are the hypothesized biological targets of this compound?

Answer:
While direct data on this compound is limited, structurally related imidazo-thiazoles show:

  • Anticancer activity : Inhibition of kinase pathways (e.g., JAK2/STAT3) via halogen-substituted aromatic interactions .
  • Antimicrobial effects : Thiazole derivatives disrupt bacterial membrane synthesis by targeting penicillin-binding proteins .

Q. Table 2: Biological Activity of Analogues

Compound ClassTargetIC50_{50} (μM)Reference
Imidazo-thiazolesJAK20.8–1.2
Dichlorophenyl oximesEGFR2.5–3.5

Advanced: How can researchers study the compound’s stability under different conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (80°C, 72h), acidic (0.1M HCl), or alkaline (0.1M NaOH) conditions. Monitor degradation via HPLC .
  • Light sensitivity : UV irradiation (254 nm, 48h) assesses photolytic stability. Amber glass vials reduce decomposition .
  • Solid-state stability : Store samples at 25°C/60% RH for 6 months. Use PXRD to detect polymorphic changes .

Advanced: How to resolve contradictions in reported synthetic methods?

Answer:
Contradictions often arise in solvent selection or catalyst ratios. For example:

  • uses acetic acid for oxime formation, while employs chlorinated solvents. To reconcile, run parallel reactions with both conditions and compare yields/purity via HPLC.
  • Statistical tools (e.g., Design of Experiments) can identify optimal parameters, such as solvent polarity or temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.